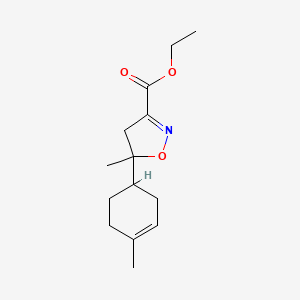
3-Isoxazolecarboxylic acid, 4,5-dihydro-5-methyl-5-(4-methyl-3-cyclohexenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-(®-4-methyl-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a cyclohexene ring, an isoxazole ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(®-4-methyl-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(®-4-methyl-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ester or isoxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-Methyl-5-(®-4-methyl-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including its mechanism of action and efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-5-(®-4-methyl-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-5-(®-4-methyl-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid methyl ester
- 5-Methyl-5-(®-4-methyl-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid propyl ester
Uniqueness
The uniqueness of 5-Methyl-5-(®-4-methyl-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid ethyl ester lies in its specific structural features, such as the combination of the cyclohexene and isoxazole rings with the ethyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
ethyl 5-methyl-5-(4-methylcyclohex-3-en-1-yl)-4H-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-4-17-13(16)12-9-14(3,18-15-12)11-7-5-10(2)6-8-11/h5,11H,4,6-9H2,1-3H3 |
InChI Key |
RJPOLLICFHTTIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)(C)C2CCC(=CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















